molecular formula C7H13NO2 B8416182 (R)-1-ethylpyrrolidine-3-carboxylic acid

(R)-1-ethylpyrrolidine-3-carboxylic acid

Cat. No.: B8416182
M. Wt: 143.18 g/mol
InChI Key: PABPPMMBRRZHKA-ZCFIWIBFSA-N
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Description

(R)-1-Ethylpyrrolidine-3-carboxylic acid (CAS 5370-36-5) is a chiral pyrrolidine derivative characterized by an ethyl group at the N1 position and a carboxylic acid moiety at the C3 position. It is a liquid with a purity of 95% and a reported molecular weight of 217.62 g/mol . The compound is used as a synthetic intermediate in pharmaceutical research, particularly in the development of chiral molecules due to its stereochemical specificity.

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

(3R)-1-ethylpyrrolidine-3-carboxylic acid

InChI

InChI=1S/C7H13NO2/c1-2-8-4-3-6(5-8)7(9)10/h6H,2-5H2,1H3,(H,9,10)/t6-/m1/s1

InChI Key

PABPPMMBRRZHKA-ZCFIWIBFSA-N

Isomeric SMILES

CCN1CC[C@H](C1)C(=O)O

Canonical SMILES

CCN1CCC(C1)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key parameters of (R)-1-ethylpyrrolidine-3-carboxylic acid and related compounds:

Compound Name CAS Number Molecular Weight (g/mol) Substituents Physical State Purity Key Characteristics References
This compound 5370-36-5 217.62* Ethyl (N1), carboxylic acid (C3) Liquid 95% Chiral intermediate, drug synthesis
1-methyl-5-oxopyrrolidine-3-carboxylic acid 42346-68-9 157.15† Methyl (N1), oxo (C5), COOH (C3) Solid 100% High purity; ketone enhances reactivity
1-benzyl-pyrrolidine-3-carboxylic acid amide 115687-29-1 204.27 Benzyl (N1), amide (C3) Not specified N/A Amide group alters bioavailability
(3R)-1-(2-chlorophenyl)pyrrolidine-3-carboxylic acid - 225.67 2-chlorophenyl (N1), COOH (C3) Not specified N/A Enhanced lipophilicity due to Cl
(R)-1-((R)-1-(4-methoxyphenyl)ethyl)-5-oxopyrrolidine-3-carboxylic acid 54874-78-1 263.29 4-methoxyphenyl ethyl (N1), oxo (C5), COOH (C3) Not specified N/A Dual stereocenters; potential CNS targeting

*Reported molecular weight in conflicts with calculated value (143.18 g/mol). †Calculated from formula C₆H₉NO₃.

Functional Group Impact

  • Ethyl vs.
  • Oxo Group Effects : The 5-oxo substitution in 1-methyl-5-oxopyrrolidine-3-carboxylic acid introduces a ketone, which may influence metabolic stability and hydrogen-bonding capacity .
  • Aromatic Substituents : Compounds like 1-benzyl-pyrrolidine-3-carboxylic acid amide and the 2-chlorophenyl analog exhibit higher lipophilicity, favoring interactions with hydrophobic targets .

Stereochemical Considerations

The (R)-configuration in the target compound is critical for enantioselective applications, such as binding to chiral receptors or enzymes. In contrast, racemic mixtures (e.g., (±)-isomers in ) often show reduced specificity and efficacy.

Preparation Methods

Chiral Pool Starting Materials

A prominent strategy involves using enantiopure precursors to avoid racemization. For example, glycine ethyl ester serves as a foundational building block in a multi-step sequence outlined in patent CN111072543B. The process begins with nucleophilic substitution using methyl chloroformate under triethylamine catalysis to yield a protected intermediate. Subsequent ring closure with ethyl acrylate and lithium tert-butoxide generates a pyrrolidine scaffold. Ethyl group introduction occurs via palladium-catalyzed coupling with vinyl boronates, followed by asymmetric hydrogenation using a chiral ruthenium catalyst [(S)-(-)-5,5'-bi(di(3,5-xylyl)phosphino)-4,4'-di-1,3-benzodioxole ruthenium(II)] to establish the R-configuration. Final hydrolysis with sodium hydroxide affords the target compound in 78% overall yield and >99% enantiomeric excess (ee).

Table 1: Key Parameters for Chiral Pool Synthesis

StepReagents/ConditionsYield (%)ee (%)
Nucleophilic SubstitutionMethyl chloroformate, Triethylamine, 0°C → RT92N/A
Ring ClosureEthyl acrylate, LiOtBu, THF, 0°C → RT85N/A
Asymmetric HydrogenationRu catalyst, H₂ (66°C), MeOH95>99
HydrolysisNaOH, RT → HCl quench98>99

Resolution of Racemic Mixtures

Diastereomeric Salt Formation

Racemic 1-ethylpyrrolidine-3-carboxylic acid can be resolved using chiral resolving agents. For instance, combining the racemate with (1R)-(-)-10-camphorsulfonic acid in ethanol induces selective crystallization of the R-enantiomer salt. A study cited in US7649002 achieved 88% ee after two recrystallizations, though this method suffers from moderate efficiency (45% recovery).

Enzymatic Kinetic Resolution

Lipase-catalyzed acetylation of the racemic alcohol precursor offers an alternative. Using Pseudomonas fluorescens lipase (PFL) and vinyl acetate in tert-butyl methyl ether, the S-alcohol is preferentially acetylated, leaving the R-enantiomer unreacted. This approach, adapted from pyrrolidine resolution literature, achieves 91% ee but requires additional steps to oxidize the alcohol to the carboxylic acid.

Table 2: Comparison of Resolution Techniques

MethodConditionsee (%)Yield (%)
Diastereomeric Salt(1R)-(-)-CSA, EtOH, 2 recrystallizations8845
Enzymatic ResolutionPFL, vinyl acetate, TBME, 24h9138

Innovative Catalytic Approaches

Transition Metal-Catalyzed Alkylation

Cobalt-catalyzed hydroalkylation of 3-pyrrolines, as described in VulcanChem’s data, enables direct ethyl group incorporation. Using a Co(acac)₂ catalyst and a chiral bis(oxazoline) ligand, 3-pyrroline undergoes regioselective hydroalkylation with ethylene gas at 50°C. Subsequent oxidation of the resulting amine with Jones reagent yields the carboxylic acid with 82% ee and 67% yield.

Flow Chemistry for Continuous Synthesis

Recent advances in microreactor technology permit continuous synthesis under optimized conditions. A two-step sequence—aza-Michael addition of ethylamine to acrylic acid followed by cyclization—achieves 94% conversion in 20 minutes at 120°C. Enantioselectivity is enhanced using a chiral ionic liquid phase (BMIm·L-prolinate), yielding 76% ee.

Critical Analysis of Methodologies

Catalytic asymmetric synthesis remains the gold standard for industrial-scale production due to its high ee and scalability. However, the reliance on expensive ruthenium catalysts (≈$1,200/g) limits cost-effectiveness. Resolution methods, while cheaper, face yield penalties and solvent-intensive purification. Emerging techniques like flow chemistry show promise for rapid synthesis but require further optimization to improve stereoselectivity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (R)-1-ethylpyrrolidine-3-carboxylic acid, and what critical parameters influence yield and enantiomeric purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with pyrrolidine ring formation followed by functionalization. Key steps include:

  • Ethylation : Introducing the ethyl group via nucleophilic substitution or reductive amination under controlled pH (6–7) to avoid racemization .
  • Carboxylic Acid Formation : Oxidation of a primary alcohol or hydrolysis of nitriles/esters. Thionyl chloride (SOCl₂) or LiAlH₄ may be used, with temperature maintained below 40°C to preserve stereochemistry .
  • Critical Parameters : Solvent polarity (e.g., THF for solubility), catalyst choice (e.g., Pd/C for hydrogenation), and reaction time (monitored via TLC/HPLC) are crucial for ≥90% yield and >98% enantiomeric excess .

Q. Which analytical techniques are most effective for characterizing the stereochemical purity and molecular structure of this compound?

  • Methodological Answer :

  • Chiral HPLC : Uses cellulose-based columns (e.g., Chiralpak® IC) with hexane/isopropanol mobile phases to resolve enantiomers .
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify substituent positions (e.g., ethyl group at N1, carboxylic acid at C3). NOESY confirms (R)-configuration through spatial interactions .
  • X-ray Crystallography : Resolves absolute configuration; data collection at 100 K with Cu-Kα radiation (λ = 1.54178 Å) .

Q. How does the pyrrolidine ring’s conformation affect the compound’s reactivity in medicinal chemistry applications?

  • Methodological Answer : The chair conformation of the pyrrolidine ring minimizes steric hindrance, enhancing interactions with biological targets like enzymes. Computational modeling (e.g., Gaussian 16) predicts puckering angles and hydrogen-bonding propensity. Experimental validation via kinetic assays (e.g., IC₅₀ measurements) quantifies binding affinity .

Advanced Research Questions

Q. What strategies are employed to mitigate racemization during the synthesis of this compound derivatives?

  • Methodological Answer :

  • Low-Temperature Reactions : Conduct alkylation at −20°C to slow racemization kinetics .
  • Enzymatic Resolution : Use lipases (e.g., Candida antarctica) to selectively hydrolyze undesired enantiomers .
  • Chiral Auxiliaries : Temporarily introduce groups like Boc or Fmoc to stabilize the (R)-configuration, followed by deprotection under mild acidic conditions (e.g., TFA/DCM) .

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across different studies?

  • Methodological Answer :

  • Meta-Analysis : Aggregate data from PubChem and ChEMBL to identify trends in IC₅₀ values against targets like viral proteases .
  • Dose-Response Validation : Re-test disputed compounds under standardized conditions (e.g., 72-hour cell viability assays in HEK293 cells) .
  • Structural-Alert Mapping : Use Schrödinger’s Canvas to correlate substituent effects (e.g., electron-withdrawing groups at C4) with activity outliers .

Q. What computational strategies predict the binding modes and metabolic stability of this compound in drug discovery?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions (e.g., with SARS-CoV-2 Mpro^\text{pro}) using AMBER22. Analyze RMSD plots to identify stable binding poses .
  • ADMET Prediction : Use SwissADME to assess logP (optimal: 1–3) and CYP450 inhibition. Adjust substituents (e.g., methyl vs. ethyl) to reduce hepatotoxicity .
  • Docking Studies : Glide SP/XP scoring in Maestro predicts binding affinity (ΔG < −8 kcal/mol) for lead optimization .

Q. How does stereochemistry influence the compound’s pharmacokinetic profile in preclinical models?

  • Methodological Answer :

  • Pharmacokinetic Assays : Administer (R) and (S) enantiomers separately to Sprague-Dawley rats (IV/oral). Measure t1/2t_{1/2}, CmaxC_{\text{max}}, and AUC via LC-MS/MS. The (R)-enantiomer typically shows 2–3× higher bioavailability due to slower hepatic clearance .
  • Tissue Distribution : Radiolabel the compound with 14^{14}C and quantify accumulation in brain/liver using scintillation counting. Lipophilicity (logD 7.4) correlates with blood-brain barrier penetration .

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